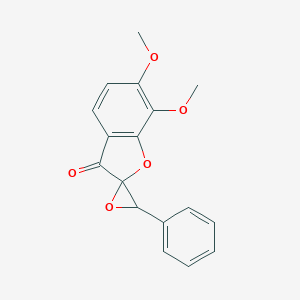
6,7-Dimethoxyaurone epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyaurone epoxide is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Table 1: Synthesis Methods for 6,7-Dimethoxyaurone Epoxide
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| m-CPBA Epoxidation | m-CPBA, CHCl₃ | 85 | |
| Hydrogen Peroxide Catalysis | H₂O₂, Acetic Acid | 90 | |
| Metal-Catalyzed Epoxidation | Ti(OiPr)₄, H₂O₂ | 75 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. Its efficacy has been particularly noted against resistant strains of Plasmodium falciparum, where it showed a significant reduction in IC₅₀ values compared to traditional treatments.
Case Study: Antimalarial Activity
- Compound Tested : this compound
- Pathogen : Plasmodium falciparum
- IC₅₀ Value : 1 μM (compared to 11 μM for standard aurones)
- Synergistic Effect : Enhanced activity when combined with chloroquine .
Antiviral Properties
The compound has also been investigated for its antiviral properties. It has shown potential against several viruses by inhibiting their replication mechanisms.
Case Study: Antiviral Activity
- Viruses Targeted : Hepatitis E Virus (HEV), Chikungunya Virus
- Methodology : Transfection assays in HepG2 cells
- Findings : Significant reduction in viral load with an EC₅₀ < 100 nM .
Epoxide Ring Opening Reactions
The unique structure of this compound makes it an ideal substrate for ring-opening reactions. These reactions are crucial for synthesizing complex molecules in organic chemistry.
Table 2: Applications in Organic Synthesis
| Reaction Type | Substrate | Product | Reference |
|---|---|---|---|
| Nucleophilic Ring Opening | This compound | Amino alcohols | |
| Cascade Reactions | Multi-epoxide substrates | Polyether derivatives |
Biocatalysis
Biocatalytic processes utilizing enzymes such as epoxide hydrolases have been explored to enhance the selectivity and yield of transformations involving this compound. Such processes can lead to the formation of enantiomerically pure compounds that are essential in pharmaceutical applications.
Eigenschaften
CAS-Nummer |
10173-80-5 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI-Schlüssel |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















